molecular formula C11H14FNO B11159244 N-[2-(4-fluorophenyl)ethyl]propanamide

N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B11159244
M. Wt: 195.23 g/mol
InChI Key: KOXWYCANIBCHTD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]propanamide is a synthetic compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a carboxamide functional group, with the general structure RC(=O)NH2. The compound is notable for its structural similarity to certain fentanyl analogs, which are synthetic opioids with potent analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluorophenylethylamine with propanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluorophenylethylamine attacks the carbonyl carbon of propanoyl chloride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: Due to its structural similarity to fentanyl analogs, it may be investigated for its potential analgesic properties.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, mimicking the effects of endogenous opioids and leading to analgesic effects. The exact pathways and molecular targets can vary depending on the specific analog and its structural features .

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]propanamide can be compared with other similar compounds, such as:

    Fentanyl: A potent synthetic opioid with a similar amide structure.

    4-fluoroisobutyrfentanyl: Another fluorinated fentanyl analog with similar pharmacological properties.

    2-fluoroacrylfentanyl: A related compound with a different substitution pattern on the aromatic ring.

These compounds share structural similarities but may differ in their pharmacological potency, receptor binding affinity, and metabolic pathways .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propanamide

InChI

InChI=1S/C11H14FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

KOXWYCANIBCHTD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC=C(C=C1)F

Origin of Product

United States

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